molecular formula C18H34O B14399633 4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol CAS No. 89435-35-8

4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol

Cat. No.: B14399633
CAS No.: 89435-35-8
M. Wt: 266.5 g/mol
InChI Key: ZNXXRQNYQAGQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol (CAS: 89435-35-8) is a bicyclohexane derivative featuring two propyl substituents at the 4,4' positions and a hydroxyl group at the 4-position of one cyclohexane ring. Its molecular formula is C₁₈H₃₄O (molecular weight: 266.47 g/mol) . This compound is structurally characterized by its aliphatic bicyclic core, which confers rigidity, and the propyl chains that enhance hydrophobicity. It is primarily utilized in organic synthesis, particularly in the development of liquid crystals and pharmaceutical intermediates .

Properties

CAS No.

89435-35-8

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

1-propyl-4-(4-propylcyclohexyl)cyclohexan-1-ol

InChI

InChI=1S/C18H34O/c1-3-5-15-6-8-16(9-7-15)17-10-13-18(19,12-4-2)14-11-17/h15-17,19H,3-14H2,1-2H3

InChI Key

ZNXXRQNYQAGQLO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)(CCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol typically involves the following steps:

    Formation of the Cyclohexane Rings: The cyclohexane rings can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

    Attachment of Propyl Groups: The propyl groups can be introduced through Friedel-Crafts alkylation, where cyclohexane is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Bi(cyclohexane) Structure: The two cyclohexane rings are connected through a single bond, which can be achieved by a coupling reaction.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where the bi(cyclohexane) compound is reacted with a hydroxylating agent such as osmium tetroxide.

Industrial Production Methods

Industrial production of 4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of halides, amines, or other substituted compounds.

Scientific Research Applications

4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol involves its interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The propyl groups can interact with hydrophobic regions of proteins, affecting their conformation and function.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Applications
4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol C₁₈H₃₄O 266.47 Propyl, -OH Bicyclohexane Liquid crystals, intermediates
4,4'-Dimethyl-1,1'-bi(cyclohexyl) C₁₄H₂₆ 194.36 Methyl Bicyclohexane Polymer synthesis
[1,1'-Bi(cyclohexane)]-4,4'-diol C₁₂H₂₂O₂ 198.30 -OH (two positions) Bicyclohexane Crosslinking agents
4,4'-Dipropylterphenyl (3b) C₂₄H₂₈ 316.48 Propyl Terphenyl Organic electronics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.